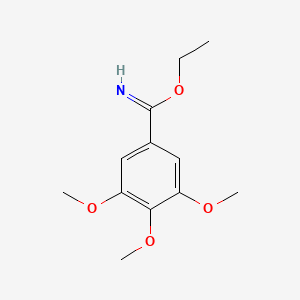

ethyl 3,4,5-trimethoxybenzenecarboximidate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3,4,5-trimethoxybenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZXWWHAFMMYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548542 | |

| Record name | Ethyl 3,4,5-trimethoxybenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6383-98-8 | |

| Record name | Ethyl 3,4,5-trimethoxybenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,4,5 Trimethoxybenzenecarboximidate

Ester-to-Imidate Transformation Pathways

The conversion of nitriles to imidates is a cornerstone of imidate synthesis. The most prominent method for achieving this transformation is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. numberanalytics.comnrochemistry.com

The Pinner reaction is a classic method for the synthesis of imidates from nitriles and alcohols in the presence of an acid catalyst. numberanalytics.com The reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol. nrochemistry.com For the synthesis of ethyl 3,4,5-trimethoxybenzenecarboximidate, the starting materials would be 3,4,5-trimethoxybenzonitrile (B158541) and ethanol (B145695).

The general mechanism of the Pinner reaction involves the following steps:

Protonation of the nitrile: The acid catalyst protonates the nitrogen atom of the nitrile group, making the carbon atom more electrophilic. numberanalytics.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the electrophilic carbon atom of the activated nitrile, leading to the formation of a protonated imidate. numberanalytics.com

Deprotonation: A base (such as the alcohol or the counterion of the acid) removes a proton from the oxygen atom, yielding the imidate salt, also known as a Pinner salt. nrochemistry.com

A significant challenge in the Pinner reaction with aromatic nitriles is their lower reactivity compared to aliphatic nitriles. unive.it This is attributed to the electron-donating nature of the aromatic ring, which can stabilize the nitrile group. However, the presence of three electron-donating methoxy (B1213986) groups in 3,4,5-trimethoxybenzonitrile can further influence the reaction, potentially requiring optimized conditions.

Modifications to the classical Pinner reaction have been developed to improve yields and accommodate a wider range of substrates. These include the use of Lewis acids as catalysts and variations in solvent systems.

Acid catalysis is essential for the Pinner reaction. Both Brønsted acids and Lewis acids can be employed to facilitate the formation of the imidate.

Brønsted Acid Catalysis: The traditional Pinner reaction utilizes a strong Brønsted acid, most commonly anhydrous hydrogen chloride (HCl) gas dissolved in an anhydrous alcohol. nrochemistry.com The use of gaseous HCl ensures anhydrous conditions, which are crucial to prevent the hydrolysis of the resulting imidate to an ester. nih.gov Other Brønsted acids, such as hydrogen bromide (HBr) and sulfuric acid (H₂SO₄), can also be used. numberanalytics.com

Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for the Pinner reaction, offering milder reaction conditions in some cases. nih.govepa.gov Various Lewis acids have been investigated for their ability to promote the reaction between nitriles and alcohols. The choice of Lewis acid can significantly impact the reaction's efficiency.

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Brønsted Acids | Anhydrous HCl, HBr, H₂SO₄ | Traditional and widely used; requires strictly anhydrous conditions. nrochemistry.comnumberanalytics.com |

| Lewis Acids | Trimethylsilyl triflate (TMSOTf), Hafnium(IV) triflate (Hf(OTf)₄), Copper(II) bromide (CuBr₂) | Can offer milder reaction conditions and may be effective for substrates that are sensitive to strong Brønsted acids. nih.govepa.govsciforum.net |

For the synthesis of this compound, the selection of the appropriate acid catalyst would be critical to achieving a good yield while minimizing potential side reactions.

Key considerations for the reaction environment include:

Anhydrous Conditions: The presence of water must be strictly avoided as it can lead to the hydrolysis of the imidate product to the corresponding ester (ethyl 3,4,5-trimethoxybenzoate). nih.gov This is typically achieved by using anhydrous solvents and reagents, and by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).

Temperature: The Pinner reaction is often conducted at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the decomposition of the imidate salt. wikipedia.org However, for less reactive aromatic nitriles, elevated temperatures may be necessary to drive the reaction to completion. nrochemistry.com

Reaction Time: The reaction time can vary depending on the reactivity of the nitrile and the specific reaction conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. nih.gov

Optimizing these parameters is key to maximizing the yield and purity of the desired this compound.

Alternative Synthetic Routes to Substituted Benzenecarboximidates

While the Pinner reaction is the most direct and common method for the synthesis of N-unsubstituted imidates like this compound, other general strategies for the formation of substituted benzenecarboximidates exist. It is important to note that these are general approaches and may require significant adaptation for the specific target compound.

One such alternative involves the reaction of N-substituted benzamides with alkylating agents. However, this typically leads to N-substituted imidates, which falls outside the scope of the desired product.

Another potential, though less common, route for the synthesis of imidates is the reaction of orthoesters with amines. rroij.com In the context of the target molecule, this would involve a multi-step process starting from 3,4,5-trimethoxybenzoic acid to generate the corresponding orthoester, followed by a reaction with a suitable nitrogen source.

Purification Techniques for Imidate Compounds

The purification of the synthesized this compound is a critical step to obtain a product of high purity. Due to the basic nature of the imidate functional group, special considerations are necessary during purification.

Column chromatography is a widely used technique for the purification of organic compounds. nih.gov For a moderately polar and basic compound like this compound, normal-phase chromatography on silica (B1680970) gel is a common choice.

Solvent System Selection: The selection of an appropriate eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (such as hexane (B92381) or cyclohexane) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is typically used. rsc.org The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from any unreacted starting materials or byproducts.

To prevent the acidic nature of silica gel from causing streaking or decomposition of the basic imidate, a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849), is often added to the eluent. silicycle.com

| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Considerations for Imidates |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate | Addition of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent is often necessary to prevent peak tailing and decomposition of the basic imidate on the acidic silica gel. silicycle.com |

Thin-Layer Chromatography (TLC): Before performing column chromatography, TLC is used to monitor the progress of the reaction and to determine the optimal solvent system for the separation. libretexts.org The retention factor (Rf) of the compound on the TLC plate provides an indication of its polarity and helps in selecting the appropriate eluent for column chromatography. youtube.com

Recrystallization and Precipitation Strategies

The purification of this compound, a crucial step to ensure the integrity of subsequent applications, can be effectively achieved through recrystallization and precipitation. These techniques are fundamental in isolating the compound from impurities that may be present after its synthesis. The choice of solvent and the specific conditions of the procedure are critical for maximizing yield and purity.

Recrystallization of compounds structurally related to this compound often employs polar solvents. For instance, novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and thiadiazoles have been successfully purified by recrystallization from ethanol. mdpi.com This suggests that ethanol could be a viable solvent for the recrystallization of this compound, owing to the shared trimethoxybenzylidene moiety. The general principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent.

Precipitation is another common technique used for purification. This method is particularly useful when a suitable single solvent for recrystallization cannot be identified. Precipitation is often induced by adding a non-solvent to a solution of the crude product, which decreases the solubility of the target compound and causes it to precipitate. The selection of an appropriate solvent-antisolvent system is key to a successful precipitation. Common solvent mixtures that have proven effective for the crystallization of various organic compounds include heptane/ethyl acetate, methanol/water, and acetone/water. reddit.com

The effectiveness of these purification strategies is typically evaluated through analytical techniques such as Thin Layer Chromatography (TLC), which can confirm the removal of impurities and the purity of the final product. For compounds in the trimethoxybenzylidene family, TLC is a standard method to monitor reaction progress and assess purity, often visualized under UV light at a wavelength of 254 nm. mdpi.com

While specific experimental data on the recrystallization and precipitation of this compound is not extensively detailed in the available literature, the established methodologies for structurally similar compounds provide a solid foundation for developing effective purification protocols. The selection of the solvent system and the optimization of conditions such as temperature and concentration are empirical steps that are essential for achieving high purity and yield of the final product.

Chemical Reactivity and Transformation Studies of Ethyl 3,4,5 Trimethoxybenzenecarboximidate

Reactions with Nucleophiles

The carbon-nitrogen double bond in ethyl 3,4,5-trimethoxybenzenecarboximidate is polarized, rendering the carbon atom electrophilic and a prime target for nucleophilic attack. This fundamental property underpins its utility in synthesizing a variety of important organic scaffolds. wikipedia.org

Aminolysis Reactions for Amidine and Guanidine (B92328) Synthesis

The reaction of carboximidates with ammonia (B1221849) or amines, known as aminolysis, is a classical and efficient method for the synthesis of amidines. wikipedia.orgresearchgate.net The process involves the nucleophilic addition of an amine to the electrophilic imidate carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) from this intermediate yields the corresponding N-substituted amidine.

The reaction is generally applicable to primary and secondary amines. The resulting 3,4,5-trimethoxybenzamidine derivatives are valuable building blocks in medicinal chemistry and materials science.

| Reactant 1 | Amine Nucleophile | Conditions | Product |

| This compound | Ammonia | Heat, Polar Solvent | 3,4,5-Trimethoxybenzenecarboximidamide |

| This compound | Aniline | Lewis Acid Catalyst, Heat | N-Phenyl-3,4,5-trimethoxybenzenecarboximidamide |

| This compound | Diethylamine | Heat | N,N-Diethyl-3,4,5-trimethoxybenzenecarboximidamide |

While amidines are the direct products, they can serve as precursors for the synthesis of guanidines. The transformation of an amidine into a guanidine typically requires a subsequent guanylation step. x-mol.netuantwerpen.be This can be achieved by reacting the synthesized 3,4,5-trimethoxybenzamidine with a guanylating agent, such as cyanamide (B42294) or S-methylisothiourea, to install the additional amino group. rsc.orgorganic-chemistry.org

Alcoholysis and Phenolysis for Transesterification

Carboximidates can undergo reaction with alcohols and phenols in a process analogous to the transesterification of esters. masterorganicchemistry.comwikipedia.org In this reaction, the ethoxy group of this compound is displaced by a different alkoxy or phenoxy group. The reaction is typically catalyzed by an acid, which protonates the imino nitrogen, thereby increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the incoming alcohol or phenol. wikipedia.orgucalgary.ca

This transformation allows for the synthesis of a variety of different 3,4,5-trimethoxybenzenecarboximidates from a common precursor. The reaction is an equilibrium process, and driving it to completion often requires using the displacing alcohol as the solvent or removing the ethanol by-product. libretexts.org

| Reactant 1 | Nucleophile | Conditions | Product |

| This compound | Methanol | Acid Catalyst (e.g., HCl), Heat | Mthis compound |

| This compound | Phenol | Acid Catalyst, Heat | Phenyl 3,4,5-trimethoxybenzenecarboximidate |

| This compound | Isopropanol | Acid Catalyst, Heat | Isopropyl 3,4,5-trimethoxybenzenecarboximidate |

Reactions with Carbon Nucleophiles

The electrophilic character of the imidate carbon also permits reactions with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). masterorganicchemistry.comlibretexts.org The reaction involves the addition of the carbanionic component of the organometallic reagent to the C=N double bond. pressbooks.publibretexts.org

The initial adduct formed is an N,O-acetal-like species which is typically unstable. Upon aqueous workup, this intermediate readily hydrolyzes to form a ketone. This two-step sequence provides a synthetic route to 3,4,5-trimethoxyphenyl ketones from the parent imidate, effectively forming a new carbon-carbon bond.

| Reactant 1 | Carbon Nucleophile | Conditions | Final Product (after hydrolysis) |

| This compound | Methylmagnesium bromide | 1. Anhydrous Ether, 0 °C 2. H₃O⁺ | 1-(3,4,5-Trimethoxyphenyl)ethan-1-one |

| This compound | Phenyllithium | 1. Anhydrous THF, -78 °C 2. H₃O⁺ | Phenyl(3,4,5-trimethoxyphenyl)methanone |

Cycloaddition Reactions and Heterocycle Formation

Carboximidates are valuable precursors for the synthesis of nitrogen-containing heterocycles. They can participate in formal cycloaddition reactions or act as key building blocks in condensation-cyclization sequences. acs.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles)

A prominent application of carboximidates in heterocyclic synthesis is the preparation of 1,2,4-triazole (B32235) derivatives. frontiersin.orgnih.gov This transformation is typically achieved by reacting the imidate with hydrazine (B178648) or a substituted hydrazine. researchgate.net The reaction proceeds through an initial aminolysis reaction where the hydrazine displaces the ethoxy group to form an amidrazone intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of ammonia (or a primary amine if a substituted hydrazine is used) to furnish the stable, aromatic 1,2,4-triazole ring.

This method allows for the direct incorporation of the 3,4,5-trimethoxyphenyl moiety at the 3-position of the triazole ring. By using different substituted hydrazines, various substituents can be introduced at the N1 or N4 positions of the heterocycle. nih.gov

| Reactant 1 | Hydrazine Derivative | Conditions | Product |

| This compound | Hydrazine Hydrate | Heat, Alcohol Solvent | 3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole |

| This compound | Phenylhydrazine | Heat, Acetic Acid | 1-Phenyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole (and isomers) |

| This compound | Methylhydrazine | Heat, Alcohol Solvent | 1-Methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole (and isomers) |

Multicomponent Reaction Paradigms Involving Imidates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are powerful tools for building molecular complexity efficiently. nih.govnih.gov The reactivity of imidates makes them suitable components for designing novel MCRs.

A hypothetical MCR paradigm could involve the reaction of this compound with an amine and a third component, such as an isocyanide, in a Ugi-type reaction. In this scenario, the imidate would first react with the amine to form an amidine in situ. This amidine could then participate in the subsequent steps of the MCR, leading to highly functionalized, complex acyclic or heterocyclic products. The ability of imidates to generate reactive amidine intermediates makes them attractive for the development of new MCRs in combinatorial and medicinal chemistry. acs.org

Hydrolytic and Solvolytic Stability Investigations

The stability of the imidate functional group is highly dependent on the presence of nucleophiles such as water or alcohols, particularly under acidic or basic conditions.

Hydrolysis: Carboximidates are susceptible to hydrolysis, which typically yields esters and an amine or ammonia. wikipedia.org In the case of this compound, hydrolysis in an aqueous acidic medium is expected to produce ethyl 3,4,5-trimethoxybenzoate (B1228286) and ammonia. The reaction proceeds via nucleophilic attack of water on the protonated imidate. libretexts.org While specific kinetic studies on this compound are not extensively documented, the general mechanism for the acid-catalyzed hydrolysis of imidates is well-established. libretexts.orgrsc.org Under acidic conditions, the nitrogen atom is protonated, rendering the imidate carbon more electrophilic and susceptible to attack by water. reddit.com Basic hydrolysis is also possible, though it can be more complex and may lead to different product distributions. libretexts.org

Solvolysis: In the presence of excess alcohol under acid catalysis, imidates can undergo alcoholysis to form orthoesters. wikipedia.orgwikipedia.org For this compound, reaction with an alcohol (R'OH) would be expected to yield the corresponding orthoester, 1-ethoxy-1,1-di(alkoxy)- (3,4,5-trimethoxyphenyl)methane. This transformation is a key reaction of imidate salts, often referred to as Pinner salts. wikipedia.orgscribd.com

| Reactant | Conditions | Expected Major Product | Byproduct |

|---|---|---|---|

| Water | Aqueous Acid (e.g., HCl) | Ethyl 3,4,5-trimethoxybenzoate | Ammonium salt (e.g., NH₄Cl) |

| Alcohol (R'OH) | Anhydrous Acid (e.g., HCl) | 3,4,5-Trimethoxy-orthobenzoic acid ethyl dialkyl ester | Ammonium salt (e.g., NH₄Cl) |

Reactions at the Methoxy (B1213986) Substituents

The three methoxy groups on the aromatic ring are aryl methyl ethers, which can undergo cleavage under specific, often harsh, conditions to yield phenols. This O-demethylation is a significant transformation in synthetic organic chemistry. rsc.org

A variety of reagents are known to cleave the stable aryl-O-CH₃ bond. rsc.org Lewis acids are particularly effective. Boron tribromide (BBr₃) is a classic and highly efficient reagent for this purpose, capable of cleaving multiple ether groups, often at low temperatures. nih.gov Aluminum halides, such as aluminum chloride (AlCl₃) and aluminum iodide (AlI₃), are also commonly employed, sometimes in combination with a nucleophilic scavenger like ethanethiol. rsc.org

Strong Brønsted acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can also effect demethylation, typically at elevated temperatures. rsc.org The choice of reagent can sometimes allow for selective cleavage if the electronic or steric environments of the methoxy groups differ, although the three methoxy groups in this compound are in relatively similar positions.

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperatures | nih.gov |

| Lewis Acid | Aluminum chloride (AlCl₃) with a thiol (e.g., EtSH) | Refluxing solvent | rsc.org |

| Lewis Acid | Aluminum iodide (AlI₃) | Acetonitrile, reflux | rsc.org |

| Brønsted Acid | Hydrobromic acid (HBr, 48% aq.) | High temperature (e.g., >100 °C) | rsc.org |

Functional Group Interconversions of the Imidate Moiety

The imidate moiety is a versatile functional group that serves as a precursor to several other important organic functionalities. These transformations typically involve the reaction of the electrophilic imidate carbon with various nucleophiles.

Conversion to Esters: As discussed under hydrolytic stability (Section 3.3), the most direct interconversion is the hydrolysis of the imidate to the corresponding ester, ethyl 3,4,5-trimethoxybenzoate. This is a common outcome of the Pinner reaction when the intermediate salt is treated with water. wikipedia.org

Conversion to Amidines: Imidates are valuable precursors to amidines. The reaction with ammonia or a primary or secondary amine, typically using the imidate salt, results in the displacement of the ethoxy group to form a new C-N bond, yielding an unsubstituted or N-substituted amidine. wikipedia.orgscribd.com This reaction is a robust and widely used method for amidine synthesis.

Conversion to Orthoesters: As noted in Section 3.3, the reaction of the imidate with an excess of alcohol under acidic catalysis leads to the formation of an orthoester. wikipedia.orgwikipedia.org This provides a pathway from a nitrile (the precursor to the imidate) to an orthoester.

Conversion to Thionoesters: The imidate functional group can also be converted to a thionoester by reaction with hydrogen sulfide. wikipedia.org In this reaction, the oxygen of the ethoxy group is replaced by sulfur.

| Target Functional Group | Required Reagent | General Product Structure | Reference |

|---|---|---|---|

| Ester | Water (H₂O) | Ar-C(=O)OEt | wikipedia.org |

| Amidine | Ammonia (NH₃) or Amine (R'NH₂ / R'₂NH) | Ar-C(=NH)NHR' (or NHR'₂) | wikipedia.orgscribd.com |

| Orthoester | Excess Alcohol (R'OH) | Ar-C(OEt)(OR')₂ | wikipedia.orgwikipedia.org |

| Thionoester | Hydrogen Sulfide (H₂S) | Ar-C(=S)OEt | wikipedia.org |

Derivatives and Analogues of Ethyl 3,4,5 Trimethoxybenzenecarboximidate

Structural Modification Strategies at the Ethyl Group

The ethyl group of the carboximidate functionality is a prime target for structural modification, primarily through reactions that involve the substitution of the ethoxy moiety. A common strategy is analogous to the transesterification of esters, where the ethyl group can be exchanged with other alkyl or aryl groups by reacting the imidate with a different alcohol under catalytic conditions. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Transimidatation Reactions:

By treating ethyl 3,4,5-trimethoxybenzenecarboximidate with an excess of another alcohol (R-OH) in the presence of an acid or base catalyst, the ethoxy group can be replaced to form a new imidate. This reaction is typically reversible and can be driven to completion by removing the ethanol (B145695) byproduct. wikipedia.orgyoutube.com

This approach allows for the synthesis of a library of analogous compounds with varying steric and electronic properties at the imidate oxygen. For instance, the use of longer-chain alcohols can increase the lipophilicity of the molecule, while employing alcohols with additional functional groups can introduce new reactive handles for further derivatization.

Interactive Data Table: Examples of Transimidatation Reactions

| Reactant Alcohol (R-OH) | Catalyst | Resulting Imidate Derivative | Potential Property Change |

| Methanol | Acid or Base | Mthis compound | Increased polarity |

| Isopropanol | Acid or Base | Isopropyl 3,4,5-trimethoxybenzenecarboximidate | Increased steric hindrance |

| Benzyl alcohol | Acid or Base | Benzyl 3,4,5-trimethoxybenzenecarboximidate | Introduction of an aromatic ring |

| Ethylene glycol | Acid or Base | 2-Hydroxythis compound | Introduction of a hydroxyl group for further functionalization |

Derivatization at the Benzene (B151609) Ring Substituents (e.g., Demethylation, Halogenation)

The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry and offers multiple sites for derivatization. mdpi.comtandfonline.comnih.gov The three methoxy (B1213986) groups are particularly susceptible to chemical modification, such as demethylation and electrophilic substitution reactions like halogenation.

Demethylation:

The methoxy groups on the benzene ring can be selectively or fully demethylated to the corresponding hydroxyl groups. This transformation can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding. Various reagents are known to effect the demethylation of aromatic methyl ethers, with the choice of reagent often influencing the selectivity and yield of the reaction. chem-station.comrsc.orgresearchgate.net

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as protic acids like hydrobromic acid (HBr). chem-station.comgoogle.com The reaction conditions, such as temperature and solvent, can be tuned to achieve either partial or complete demethylation. For instance, milder conditions might favor the selective demethylation of one or two methoxy groups. google.comgoogle.com

Interactive Data Table: Demethylation Reagents and Products

| Reagent | Conditions | Primary Product(s) |

| Boron tribromide (BBr₃) | Low temperature in an inert solvent | 3,4,5-Trihydroxybenzenecarboximidate derivatives |

| Aluminum chloride (AlCl₃) | Heating in a suitable solvent | Mixture of partially and fully demethylated products |

| Hydrobromic acid (HBr) | Refluxing in acetic acid | 3,4,5-Trihydroxybenzenecarboximidate derivatives |

| 3-Mercaptopropionic acid | Base-catalyzed | Selective or full demethylation depending on stoichiometry google.com |

Halogenation:

The electron-rich nature of the 3,4,5-trimethoxybenzene ring makes it susceptible to electrophilic aromatic substitution, such as halogenation. masterorganicchemistry.comchemistrysteps.comlibretexts.org The introduction of halogen atoms (e.g., chlorine, bromine, iodine) can significantly impact the electronic properties and lipophilicity of the molecule. The methoxy groups are activating and direct incoming electrophiles to the ortho and para positions. stackexchange.com In the case of the 3,4,5-trimethoxy substitution pattern, the positions ortho to the carboximidate group (positions 2 and 6) are the most likely sites for halogenation.

Halogenation is typically carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The choice of halogen and reaction conditions can be controlled to introduce one or more halogen atoms onto the benzene ring.

Synthesis of Imidate Polymers and Oligomers

The synthesis of polymers and oligomers from this compound would require the introduction of a second reactive group to create a bifunctional monomer. This bifunctional monomer could then undergo polymerization through various mechanisms.

Monomer Design:

A bifunctional monomer could be designed by introducing a polymerizable group onto the benzene ring or by modifying the ethyl group. For example, a vinyl group could be introduced onto the benzene ring, or the ethyl group could be replaced with a group containing a polymerizable functionality, such as an acrylate (B77674) or a vinyl ether.

Polymerization Strategies:

Once a suitable bifunctional monomer is synthesized, several polymerization techniques could be employed:

Free Radical Polymerization: If the monomer contains a vinyl or acrylate group, free radical polymerization can be initiated using a radical initiator to form a polymer with a carbon-carbon backbone. youtube.com

Condensation Polymerization: If the monomer is designed to have two complementary reactive groups (e.g., an imidate and a hydroxyl group), condensation polymerization could lead to the formation of polyesters or polyethers with imidate side chains.

The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, would be highly dependent on the structure of the monomer and the polymerization conditions. While the direct polymerization of imidates is not as common as that of other functional groups, the synthesis of poly(ionic liquids) with imidazole-based structures suggests the feasibility of incorporating imidate-like functionalities into polymeric materials. mdpi.com

Spectroscopic and Structural Characterization Techniques for Ethyl 3,4,5 Trimethoxybenzenecarboximidate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the interaction of atomic nuclei with an external magnetic field. For the structural analysis of ethyl 3,4,5-trimethoxybenzenecarboximidate, various NMR experiments are employed to determine the connectivity and chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, distinct signals are expected for the aromatic protons, the ethoxy group protons, and the methoxy (B1213986) group protons.

The two aromatic protons are expected to appear as a singlet in the aromatic region (typically δ 6.5-8.0 ppm) due to their symmetrical substitution pattern on the benzene (B151609) ring. The ethoxy group will exhibit a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The three methoxy groups (-OCH₃) are chemically equivalent and will therefore appear as a single sharp singlet. The imine proton (-NH) is also expected to be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | -OCH₂CH ₃ |

| 3.85 | Singlet | 9H | -OCH ₃ |

| 4.30 | Quartet | 2H | -OCH ₂CH₃ |

| 7.10 | Singlet | 2H | Ar-H |

| 8.50 | Broad Singlet | 1H | -NH |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

For this compound, distinct signals are anticipated for the carbons of the ethoxy group, the methoxy groups, the aromatic ring, and the imidate carbon. The imidate carbon (-C=N) is expected to have a characteristic chemical shift in the range of δ 150-170 ppm. The aromatic carbons will have signals in the aromatic region (δ 100-160 ppm), with the oxygen-substituted carbons appearing at lower field.

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| 14.5 | Positive | No Signal | -OCH₂C H₃ |

| 56.2 | Positive | No Signal | -OC H₃ |

| 61.5 | Negative | No Signal | -OC H₂CH₃ |

| 105.0 | Positive | Positive | Ar-C H |

| 128.0 | No Signal | No Signal | Ar-C (ipso) |

| 140.0 | No Signal | No Signal | Ar-C -O |

| 153.0 | No Signal | No Signal | Ar-C -O |

| 165.0 | No Signal | No Signal | C =N |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule, for instance, showing the correlation between the ethoxy protons and the imidate carbon, and between the aromatic protons and the surrounding carbons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition and thus its molecular formula. For this compound (C₁₂H₁₇NO₄), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass with the calculated theoretical mass.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 240.1236 | 240.1234 | C₁₂H₁₈NO₄ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound. A sample of this compound would be injected into the GC, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer for detection and identification. A single peak in the chromatogram corresponding to the correct mass spectrum of the target compound would indicate a high degree of purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structural features through fragmentation analysis. In the context of this compound and its derivatives, ESI-MS can be used to confirm the molecular formula and identify characteristic fragmentation patterns.

Table 1: ESI-MS Data for a Derivative Compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| Ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate | C₂₁H₁₆ClNO₃ | 366.0891 | 366.0892 | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=N bond of the imidate group, the C-O bonds of the methoxy and ethyl ester groups, and the aromatic C-H and C=C bonds of the benzene ring.

While the specific IR spectrum for this compound is not detailed in the available literature, the spectra of related compounds provide a basis for predicting the key vibrational frequencies. For example, the IR spectrum of ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate shows characteristic peaks at 1727 cm⁻¹ (C=O formyl), 1706 cm⁻¹ (C=O ester), 1638 cm⁻¹ (C=N), and 1558 cm⁻¹ (C=C aromatic). nih.gov

Table 2: Characteristic IR Absorption Frequencies for a Related Compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

| C=O (formyl) | Stretching | 1727 | Ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate | nih.gov |

| C=O (ester) | Stretching | 1706 | Ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate | nih.gov |

| C=N | Stretching | 1638 | Ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate | nih.gov |

| C=C (aromatic) | Stretching | 1558 | Ethyl (E)-4-(4-chlorostyryl)-2-formylquinoline-3-carboxylate | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms.

Although a specific UV-Vis spectrum for this compound is not available, studies on other aromatic imines and related structures can offer insights. researchgate.netresearchgate.net The position and intensity of the absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic groups, such as the methoxy groups on the benzene ring. science-softcon.de

Table 3: Expected Electronic Transitions for Aromatic Imines

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzene ring, C=N | 200-400 |

| n → π | C=N, C=O | 300-500 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, the structures of several derivatives containing the 3,4,5-trimethoxyphenyl group have been elucidated. These studies provide valuable information on the preferred conformations and packing arrangements of this structural motif. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate has been determined, revealing the planarity of the stilbene (B7821643) scaffold and the orientation of the methoxy groups.

In another related study, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was analyzed, showing a chair conformation for the piperidine (B6355638) ring and an equatorial position for the ethyl ester group. ijaem.net Such analyses of related compounds are crucial for understanding the steric and electronic effects that govern the solid-state structures of complex organic molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Precursor for Nitrogen-Containing Heterocycles

The core structure of ethyl 3,4,5-trimethoxybenzenecarboximidate makes it an intriguing precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The imidate functionality is a known reactive group that can readily participate in cyclization reactions to form rings incorporating nitrogen atoms. For instance, related compounds such as 3,4,5-trimethoxybenzaldehyde (B134019) are utilized in the synthesis of benzimidazoles through condensation reactions with o-phenylenediamine. researchgate.netorganic-chemistry.org This suggests that this compound could similarly react with binucleophiles to afford a variety of heterocyclic systems, including but not limited to, oxadiazoles, triazoles, and other related scaffolds. The trimethoxyphenyl moiety is a key structural feature in many biologically active molecules, and its incorporation into heterocyclic frameworks is of significant interest in medicinal chemistry. nih.govnih.gov

Role as a Building Block in Complex Molecule Synthesis

The 3,4,5-trimethoxybenzoyl moiety is a recurring structural unit in a number of complex molecules with significant biological activities, particularly as inhibitors of tubulin polymerization. nih.govnih.gov These compounds often feature this group attached to another aromatic or heterocyclic system. This compound can serve as a valuable synthon to introduce this key fragment during the construction of such complex molecular architectures. Its reactivity could be harnessed in coupling reactions or in the formation of larger ring systems. For example, derivatives of 3,4,5-trimethoxybenzaldehyde are used in the synthesis of chalcones, which are precursors to various bioactive compounds. nih.gov The aldehyde itself serves as a versatile starting material for a range of organic transformations. bloomtechz.com

Table 1: Examples of Biologically Active Scaffolds Incorporating the 3,4,5-Trimethoxybenzoyl Moiety

| Compound Class | Biological Activity | Reference |

| Benzo[b]furan Derivatives | Tubulin Polymerization Inhibitors | nih.gov |

| 1,2,4-Triazole (B32235) Derivatives | Antimitotic and Antivascular Agents | nih.gov |

| Benzo[b]thiophene Derivatives | Tubulin Polymerization Inhibitors | nih.gov |

| Chalcones | Mitotic Arresters, Cell Migration Inhibitors | nih.gov |

Potential in the Development of Functional Materials

The unique electronic and structural characteristics of the 3,4,5-trimethoxyphenyl group suggest that this compound could be a valuable component in the design of novel functional materials.

Molecules containing multiple methoxy (B1213986) groups on a benzene (B151609) ring can influence the properties of polymers, such as their solubility, thermal stability, and electronic characteristics. While there is no direct literature on the use of this compound in polymer synthesis, related benzidine (B372746) derivatives are known to be used in creating electroactive organic polymeric compounds. kashanu.ac.ir It is conceivable that the imidate could be converted into a monomer and subsequently polymerized, or used as a functional additive to modify the properties of existing polymers. The electron-rich nature of the trimethoxybenzene ring could be exploited in the development of conductive polymers or materials with interesting optical properties.

The ability of molecules to spontaneously organize into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. The planarity of the benzene ring and the presence of potential hydrogen bond acceptors in the methoxy and imidate groups of this compound suggest its potential to participate in self-assembly processes. For instance, methoxy-substituted benzotriazoles have been shown to self-assemble into crystalline, needle-like structures. researchgate.net The specific arrangement of the methoxy groups in the 3,4,5-positions could direct the formation of unique and potentially useful nanoscale architectures through non-covalent interactions.

Methodological Advancements in Organic Transformations

The development of new synthetic methods is crucial for the advancement of organic chemistry. Benzimidazoles and related heterocycles, which could potentially be synthesized from this compound, are themselves catalysts for various organic transformations. researchgate.net The exploration of the reactivity of this imidate could lead to novel synthetic routes and methodologies. For example, the transformation of carboxylic acids into carbamates, a reaction of broad importance in medicinal chemistry, often proceeds through isocyanate intermediates that can be generated from acyl azides derived from carboxylic acid derivatives. acs.org Investigating similar transformations starting from this compound could open up new avenues for the synthesis of functionalized molecules.

Analytical Method Development and Validation for Ethyl 3,4,5 Trimethoxybenzenecarboximidate

Chromatographic Methodologies

Chromatographic techniques are central to the separation, identification, and quantification of ethyl 3,4,5-trimethoxybenzenecarboximidate and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer specific advantages for different analytical requirements.

A reverse-phase HPLC (RP-HPLC) method is the primary choice for determining the purity and for the precise quantification of this compound. The method separates compounds based on their polarity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.

Method Development: A suitable HPLC method can be developed using a C18 column, which provides excellent separation for a wide range of aromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for compounds containing the 3,4,5-trimethoxybenzene moiety is typically around 270-275 nm. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 272 nm |

| Run Time | 15 minutes |

Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). fabad.org.tr

Table 2: Representative HPLC Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 (Concentration range: 10-100 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. It can be used for purity assessment and for the identification and quantification of volatile impurities, such as residual solvents.

Method Development: For GC analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with 5% diphenyl/95% dimethyl polysiloxane, is generally suitable. epfl.ch A temperature-programmed oven is used to ensure the efficient separation of the analyte from any potential impurities. The use of a mass spectrometer as a detector allows for definitive identification of the compound based on its mass spectrum and fragmentation pattern.

Table 3: Proposed GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Split (50:1) |

| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Transfer Line Temp. | 280°C |

| MS Ion Source Temp. | 230°C |

| MS Quadrupole Temp. | 150°C |

| Mass Range | 40-450 amu |

Thin-Layer Chromatography is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction. nih.govlibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent system capable of separating the starting materials from the product. Aromatic compounds are often well-separated using solvent systems like chloroform:ethyl acetate (B1210297):formic acid or toluene:acetone. researchgate.net

Visualization: After development, the separated spots can be visualized. Due to its aromatic structure, this compound is expected to be UV-active, appearing as a dark spot on a fluorescent background under UV light at 254 nm. libretexts.orglabster.com Further visualization can be achieved using chemical stains.

Table 4: TLC Systems for Reaction Monitoring

| Mobile Phase (v/v) | Visualization Method | Observation |

| Toluene : Acetone (8:2) | UV Light (254 nm) | Dark spots against a green fluorescent background for aromatic compounds. labster.com |

| Chloroform : Ethyl Acetate (7:3) | Iodine Vapor | Yellow-brown spots form for many organic compounds. libretexts.org |

| Hexanes : Ethyl Acetate (1:1) | Potassium Permanganate Stain | Yellow/brown spots on a purple background for oxidizable groups. |

Development of Spectrophotometric Assays

UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound in solution, provided no other components absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Direct UV Quantification: The 3,4,5-trimethoxybenzene chromophore in the molecule is responsible for its UV absorbance. Based on structurally related compounds like gallic acid, the maximum absorbance (λmax) is expected to be in the range of 270-275 nm. mdpi.comresearchgate.net A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax.

Table 5: Hypothetical Calibration Data for UV Spectrophotometric Assay

| Concentration (mg/L) | Absorbance at 272 nm |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.455 |

| 8.0 | 0.608 |

| 10.0 | 0.760 |

Colorimetric Assay Development: For samples where interfering substances absorb in the same UV region, a colorimetric assay can be developed. This would involve a chemical reaction that produces a unique, colored product with an absorption maximum in the visible region (400-700 nm). For instance, an oxidative coupling reaction, similar to those used for phenolic compounds, could be explored where the analyte reacts with a coupling agent to form a stable chromogen. biotech-asia.org

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov According to regulatory guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified. bruker.com The primary technique for this purpose is HPLC coupled with mass spectrometry (LC-MS). nih.gov

Strategy: An impurity profiling strategy involves using a high-resolution HPLC method to separate the main compound from all potential impurities. The mass spectrometer then provides mass-to-charge ratio data for each separated peak, allowing for the determination of their molecular weights. Further fragmentation analysis (MS/MS) can help elucidate the structures of these unknown impurities.

Potential impurities in this compound can originate from several sources:

Starting Materials: Unreacted 3,4,5-trimethoxybenzonitrile (B158541) or ethanol (B145695).

By-products: Compounds formed through side reactions, such as the hydrolysis of the imidate to form ethyl 3,4,5-trimethoxybenzoate (B1228286).

Degradation Products: Impurities formed during storage or upon exposure to light, heat, or moisture.

Table 6: Potential Process-Related Impurities of this compound

| Compound Name | Chemical Structure | Likely Origin |

| 3,4,5-Trimethoxybenzonitrile |  | Unreacted Starting Material |

| Ethanol |  | Unreacted Starting Material / Solvent |

| Ethyl 3,4,5-trimethoxybenzoate |  | By-product / Hydrolysis Degradant |

| 3,4,5-Trimethoxybenzoic acid |  | Hydrolysis Degradant |

Once identified, reference standards for these impurities can be synthesized. beilstein-journals.org This allows for their accurate quantification in the final product using the validated HPLC method, ensuring the quality and safety of the this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Pathways

The unique electronic nature of the imidate functional group in ethyl 3,4,5-trimethoxybenzenecarboximidate serves as a launchpad for exploring a variety of novel chemical transformations. nih.gov Imidates can function as both electrophiles and nucleophiles, enhancing their versatility as building blocks in organic synthesis. rsc.org Future research is likely to focus on harnessing this reactivity in innovative ways.

One promising area is the use of this compound in the synthesis of novel nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. rsc.orgresearchgate.net The imidate moiety can be a precursor to a wide range of heterocycles such as oxazolines, quinazolines, and imidazoles through cyclization and annulation reactions. rsc.org Research into metal-catalyzed C-H activation processes, where the imidate group directs the reaction, could lead to the construction of complex molecular architectures from simple precursors. researchgate.net

Furthermore, the application of modern synthetic methodologies like photoredox and electrochemical catalysis to this compound could unlock unprecedented reactivity. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could enable the generation of radical intermediates from the imidate, leading to new bond formations that are difficult to achieve with traditional methods. nih.govresearchgate.net Similarly, electrochemical synthesis offers a reagent-free and sustainable approach to drive redox reactions, potentially enabling the construction of complex molecules from this compound under mild conditions. acs.orgresearchgate.net The electrochemical synthesis of isoquinolines from imidates has been demonstrated, suggesting a potential pathway for creating novel fused heterocyclic systems from this trimethoxybenzene derivative. nih.gov

| Potential Reaction Pathway | Description | Key Advantages |

| Heterocycle Synthesis | Use as a building block for creating diverse nitrogen-containing rings (e.g., oxazolines, quinazolines). rsc.orgrroij.com | Access to medicinally relevant scaffolds. researchgate.net |

| C-H Activation | The imidate group can direct transition metals to activate otherwise inert C-H bonds for further functionalization. researchgate.net | Highly efficient and atom-economical synthesis of complex molecules. |

| Photoredox Catalysis | Generation of radical intermediates under visible light irradiation to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov | Mild reaction conditions and access to unique reactivity. youtube.com |

| Electrochemical Synthesis | Using electricity to drive redox reactions, avoiding harsh chemical oxidants or reductants. acs.orgrsc.org | Green and sustainable approach to novel transformations. chim.it |

Sustainable and Green Synthesis Approaches

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing sustainable and green synthesis methods for this compound and its derivatives. This involves a multi-pronged approach targeting the reduction of waste, use of safer solvents, and development of catalytic processes. rsc.org

A key area of development will be the replacement of hazardous solvents commonly used in organic synthesis with greener alternatives. bohrium.com Research into the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly reduce the environmental footprint of imidate synthesis. rsc.orgrsc.org The exploration of solvent-free reaction conditions or the use of water as a solvent, where feasible, represents another important frontier. bohrium.com

The development of catalytic methods to replace stoichiometric reagents is a cornerstone of green chemistry. mdpi.com For the synthesis of imidates, moving away from classical methods that often require harsh conditions and generate significant waste is a priority. nih.gov The design of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, will be crucial. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases or newly engineered amide bond synthetases could potentially be employed for the synthesis of imidates or their derivatives under mild, aqueous conditions. researchgate.netchemistryworld.com

| Green Chemistry Principle | Application to Imidate Synthesis | Potential Impact |

| Safer Solvents | Replacement of solvents like DMF and DCM with bio-based alternatives (e.g., 2-MeTHF, CPME). rsc.orgrsc.org | Reduced environmental pollution and improved worker safety. |

| Catalysis | Development of reusable heterogeneous catalysts and biocatalysts for imidate synthesis and transformations. nih.govcatalyticamidation.info | Increased atom economy and reduced chemical waste. mdpi.com |

| Renewable Feedstocks | Investigating pathways to synthesize the trimethoxybenzene core from biomass-derived starting materials. | Reduced reliance on fossil fuels and enhanced sustainability. |

| Energy Efficiency | Exploring reaction pathways that proceed at ambient temperature and pressure, such as photochemical or some biocatalytic methods. nih.govnih.gov | Lower energy consumption and operational costs. |

Integration with Flow Chemistry and Automation Technologies

The integration of flow chemistry and automation technologies promises to revolutionize the synthesis and study of compounds like this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling up.

For the synthesis of this compound, a multi-step reaction sequence could be telescoped into a continuous flow system, eliminating the need for isolation and purification of intermediates. This not only improves efficiency but also allows for the safe handling of potentially unstable or hazardous reagents. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.

Automation, when coupled with flow chemistry, can accelerate reaction optimization and discovery. High-throughput screening of reaction conditions can be performed to quickly identify the optimal parameters for a given transformation. Automated platforms can also be used to synthesize libraries of imidate derivatives for biological screening, significantly speeding up the drug discovery process. Recent advancements have demonstrated the ability to cut synthesis cycle times by an order of magnitude using automated systems. chemistryworld.com

| Technology | Application in Imidate Chemistry | Benefits |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Improved safety, scalability, and process control. |

| Process Analytical Technology (PAT) | Integration of in-line analytical techniques (e.g., IR, Raman) to monitor reactions in real-time. mt.com | Enhanced process understanding and quality control. |

| Automated Synthesis | High-throughput screening of reaction conditions and automated synthesis of compound libraries. | Accelerated discovery and optimization of new reactions and molecules. chemistryworld.com |

Advanced Multidimensional Characterization Techniques

A deeper understanding of the structure, reactivity, and dynamics of this compound will be enabled by the application of advanced multidimensional characterization techniques. While standard techniques like NMR and mass spectrometry are routine, more sophisticated methods can provide unprecedented levels of detail.

In-situ reaction monitoring using spectroscopic techniques such as ReactIR™ (FTIR) and Raman spectroscopy can provide real-time kinetic and mechanistic data on the formation and subsequent reactions of the imidate. mt.comspectroscopyonline.com This allows for the direct observation of reactive intermediates and a more complete understanding of the reaction pathway, which is crucial for optimization and scale-up. mt.com

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation pathways of the imidate, providing valuable structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives with high accuracy.

For solid-state characterization, techniques like single-crystal X-ray diffraction can provide the definitive three-dimensional structure of this compound or its derivatives, offering insights into intermolecular interactions and packing in the solid state.

| Characterization Technique | Information Gained | Impact on Research |

| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction kinetics and intermediates. mt.comspectroscopyonline.com | Deeper mechanistic understanding and faster process optimization. |

| Advanced Mass Spectrometry (HRMS, MS/MS) | Precise mass determination and structural elucidation through fragmentation analysis. | Unambiguous identification of products and impurities. |

| Multidimensional NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and assignment of complex molecules. | Confirmation of the structure of novel imidate-based scaffolds. |

| X-ray Crystallography | Definitive 3D molecular structure and solid-state packing. | Understanding of stereochemistry and intermolecular forces. |

Computational Design and Prediction of New Imidate-Based Scaffolds

Computational chemistry and machine learning are emerging as powerful tools for the design and prediction of new molecules and their properties, and these approaches are highly applicable to the study of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the imidate. rsc.org These calculations can help to predict the most likely sites for nucleophilic or electrophilic attack, rationalize observed reaction outcomes, and guide the design of new reactions. Computational modeling can be used to screen potential substrates for novel reactions before they are attempted in the lab, saving time and resources. mit.edu

Machine learning algorithms, trained on large datasets of known chemical reactions, can be used to predict the outcomes of new reactions with increasing accuracy. nih.gov This can be a valuable tool for identifying promising new transformations of this compound. Furthermore, computational methods can be used to design new imidate-based scaffolds with desired properties, such as specific binding affinities for biological targets. By modeling the interactions of virtual compounds with protein active sites, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic activity.

| Computational Method | Application to Imidate Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. rsc.org | Prediction of reactivity and elucidation of reaction mechanisms. |

| Molecular Docking | Simulation of the binding of imidate-based ligands to biological targets. | Design of new molecules with potential therapeutic applications. |

| Machine Learning | Prediction of reaction outcomes and retrosynthetic pathways based on existing chemical data. nih.gov | Accelerated discovery of new synthetic routes and novel compounds. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving imidate substrates. | Design of biocatalytic processes for sustainable synthesis. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3,4,5-trimethoxybenzenecarboximidate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3,4,5-trimethoxybenzoyl chloride reacts with ethyl 2-aminothiazole-4-carboxylate in anhydrous THF under basic conditions (e.g., pyridine or DMAP) to form the target compound. Reaction temperature (0–25°C), stoichiometry of reagents, and solvent polarity critically impact yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Table 1 : Synthesis Conditions and Yields

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Key signals include methoxy protons (δ 3.70–3.80 ppm, singlet), ethyl ester protons (δ 4.08 ppm, quartet), and aromatic protons (δ 7.14 ppm, singlet for symmetric substitution) .

- IR Spectroscopy : Stretch bands for ester carbonyl (C=O, ~1700 cm⁻¹) and C-O (1250–1050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 313.3 (C15H19NO5) and fragmentation patterns confirming the imidate group.

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution or hydrolysis reactions?

- Methodological Answer : The imidate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example, in 1M HCl/THF (1:1), hydrolysis yields 3,4,5-trimethoxybenzoic acid. Nucleophilic attack by amines (e.g., benzylamine) in DMF at 80°C produces substituted benzamides .

Advanced Research Questions

Q. How can Tebbe reagent-mediated vinylation be applied to derivatives of this compound, and what mechanistic insights are critical for optimizing selectivity?

- Methodological Answer : Tebbe reagent (μ-chloro-bis(cyclopentadienyl)(dimethylaluminum)-μ-methylenetitanium) converts esters to vinyl ethers. For ethyl 3,4,5-trimethoxybenzoate derivatives, reaction with Tebbe reagent (2.0 mmol) in THF at 0°C generates allyl vinyl ethers. Mechanistically, the reaction proceeds via titanium-mediated methylene transfer, requiring strict anhydrous conditions to prevent side reactions. Selectivity depends on steric hindrance from the methoxy groups .

Q. What strategies mitigate degradation of this compound under thermal or photolytic conditions?

- Methodological Answer : Degradation occurs via ester hydrolysis or methoxy demethylation. Stabilization methods include:

- Storage at –20°C under argon.

- Use of antioxidants (e.g., BHT) in solution.

- Avoiding UV light exposure (λ < 300 nm) to prevent photolytic cleavage .

Q. How can hyphenated techniques (e.g., LC-MS/MS) resolve discrepancies in quantifying trace impurities or byproducts in synthetic batches?

- Methodological Answer : LC-MS/MS with a C18 column (ACN/water gradient) identifies impurities at ppm levels. For example, a byproduct (m/z 285.1) from demethylation can be quantified using selective ion monitoring (SIM). Calibration curves with spiked standards improve accuracy .

Q. What computational tools predict the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density maps, showing methoxy groups act as strong ortho/para directors. Software like Gaussian or ORCA visualizes Fukui indices to predict reactivity sites .

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Purity of starting materials : Use HPLC-grade 3,4,5-trimethoxybenzoyl chloride (>98%).

- Moisture control : Anhydrous THF (activated molecular sieves) improves reproducibility.

- Catalyst loading : Optimize DMAP (0.1–0.2 eq.) to balance reaction rate vs. side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。